molecular formula C12H20N2O6S B3240866 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-, 2-propen-1-yl ester, (2S,4R)- CAS No. 144862-20-4

1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-, 2-propen-1-yl ester, (2S,4R)-

Cat. No.: B3240866
CAS No.: 144862-20-4
M. Wt: 320.36 g/mol
InChI Key: KDTAMBBMGYJTEJ-ZJUUUORDSA-N
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Description

1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-, 2-propen-1-yl ester, (2S,4R)- is a complex organic compound with a unique structure that includes a pyrrolidine ring, a dimethylamino carbonyl group, and a methylsulfonyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-, 2-propen-1-yl ester, (2S,4R)- typically involves multiple steps. One common method includes the reaction of pyrrolidine with a suitable carboxylic acid derivative, followed by the introduction of the dimethylamino carbonyl group and the methylsulfonyl ester. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-, 2-propen-1-yl ester, (2S,4R)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-, 2-propen-1-yl ester, (2S,4R)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-, 2-propen-1-yl ester, (2S,4R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-, 1,1-dimethylethyl ester
  • 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-, 2-propyn-1-yl ester

Uniqueness

The uniqueness of 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-, 2-propen-1-yl ester, (2S,4R)- lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

prop-2-enyl (2S,4R)-2-(dimethylcarbamoyl)-4-methylsulfonyloxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O6S/c1-5-6-19-12(16)14-8-9(20-21(4,17)18)7-10(14)11(15)13(2)3/h5,9-10H,1,6-8H2,2-4H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTAMBBMGYJTEJ-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CC(CN1C(=O)OCC=C)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)[C@@H]1C[C@H](CN1C(=O)OCC=C)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-, 2-propen-1-yl ester, (2S,4R)-
Reactant of Route 2
Reactant of Route 2
1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-, 2-propen-1-yl ester, (2S,4R)-
Reactant of Route 3
1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-, 2-propen-1-yl ester, (2S,4R)-
Reactant of Route 4
Reactant of Route 4
1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-, 2-propen-1-yl ester, (2S,4R)-
Reactant of Route 5
Reactant of Route 5
1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-, 2-propen-1-yl ester, (2S,4R)-
Reactant of Route 6
Reactant of Route 6
1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-, 2-propen-1-yl ester, (2S,4R)-

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